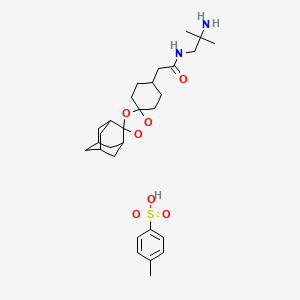
Arterolane p-Toluenesulfonic Acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Arterolane p-Toluenesulfonic Acid is a compound that combines the antimalarial drug arterolane with p-toluenesulfonic acid. Arterolane is known for its potent antimalarial activity, while p-toluenesulfonic acid is often used to enhance the solubility and stability of pharmaceutical compounds. This combination is particularly significant in the treatment of malaria, a disease caused by Plasmodium parasites.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of Arterolane p-Toluenesulfonic Acid involves the reaction of arterolane with p-toluenesulfonic acid. The process typically includes the following steps:
Preparation of Arterolane: Arterolane is synthesized through a series of chemical reactions starting from cyclohexanone, which undergoes multiple steps including cyclization and oxidation.
Reaction with p-Toluenesulfonic Acid: The synthesized arterolane is then reacted with p-toluenesulfonic acid under controlled conditions to form the final compound. The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the mixture is stirred at room temperature until the reaction is complete.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Synthesis of Arterolane: Large-scale synthesis of arterolane using industrial reactors.
Combination with p-Toluenesulfonic Acid: The bulk arterolane is then combined with p-toluenesulfonic acid in large mixing tanks, ensuring thorough mixing and reaction completion.
Purification and Crystallization: The final product is purified through crystallization and filtration to obtain high-purity this compound.
化学反应分析
Types of Reactions
Arterolane p-Toluenesulfonic Acid undergoes various chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the cyclohexane ring of arterolane.
Reduction: Reduction reactions can occur, especially in the presence of reducing agents like sodium borohydride.
Substitution: Substitution reactions are common, where the sulfonic acid group can be replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of arterolane.
Reduction: Reduced forms of arterolane with altered functional groups.
Substitution: Various substituted derivatives depending on the reagents used.
科学研究应用
Arterolane p-Toluenesulfonic Acid has a wide range of scientific research applications:
Chemistry: Used as a model compound in studying reaction mechanisms and kinetics.
Biology: Employed in research on malaria treatment and drug resistance.
Medicine: Investigated for its efficacy in treating malaria and potential use in combination therapies.
Industry: Utilized in the development of new pharmaceutical formulations and drug delivery systems.
作用机制
The mechanism of action of Arterolane p-Toluenesulfonic Acid involves the generation of reactive oxygen species (ROS) within the malaria parasite. Arterolane targets the heme detoxification pathway in Plasmodium parasites, leading to the accumulation of toxic heme and ROS, which ultimately kill the parasite. The p-toluenesulfonic acid component enhances the solubility and stability of arterolane, ensuring effective delivery and action within the body.
相似化合物的比较
Similar Compounds
Artemisinin: Another potent antimalarial drug with a similar mechanism of action.
Chloroquine: An older antimalarial drug with a different mechanism but used for comparison in efficacy studies.
Piperaquine: Often used in combination with other antimalarials for enhanced efficacy.
Uniqueness
Arterolane p-Toluenesulfonic Acid is unique due to its combination of arterolane’s potent antimalarial activity with the solubility-enhancing properties of p-toluenesulfonic acid. This combination improves the drug’s bioavailability and stability, making it a valuable addition to malaria treatment options.
属性
分子式 |
C29H44N2O7S |
|---|---|
分子量 |
564.7 g/mol |
InChI |
InChI=1S/C22H36N2O4.C7H8O3S/c1-20(2,23)13-24-19(25)12-14-3-5-21(6-4-14)26-22(28-27-21)17-8-15-7-16(10-17)11-18(22)9-15;1-6-2-4-7(5-3-6)11(8,9)10/h14-18H,3-13,23H2,1-2H3,(H,24,25);2-5H,1H3,(H,8,9,10) |
InChI 键 |
ZNEZSLAXOUSCDT-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC=C(C=C1)S(=O)(=O)O.CC(C)(CNC(=O)CC1CCC2(CC1)OC3(C4CC5CC(C4)CC3C5)OO2)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


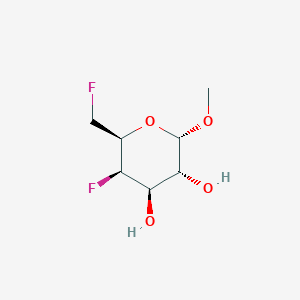
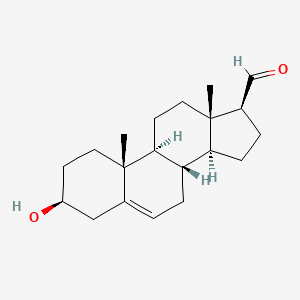

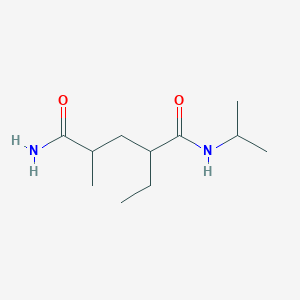
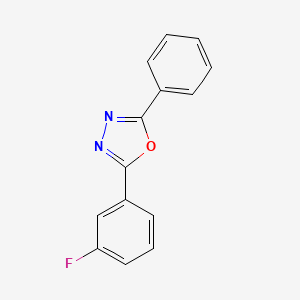
![benzenesulfonate;5-[3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoyloxy]pentyl 3-[(1R,2S)-1-[(3,4-dimethoxyphenyl)methyl]-6,7-dimethoxy-2-methyl-3,4-dihydro-1H-isoquinolin-2-ium-2-yl]propanoate](/img/structure/B13413014.png)
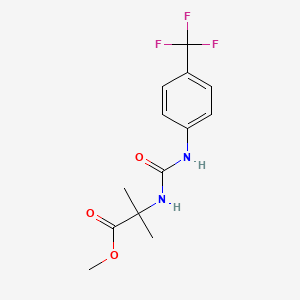
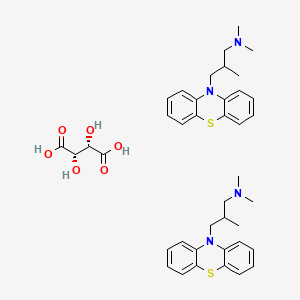
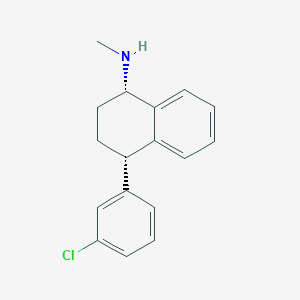
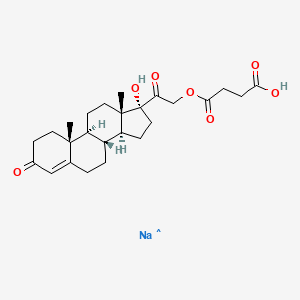
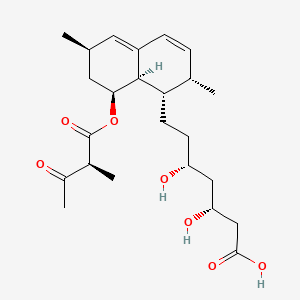
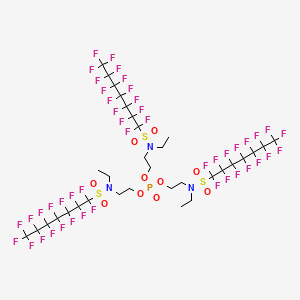
![[5-(6-Aminopurin-9-yl)-3,4-dihydroxyoxolan-2-yl]methyl methyl hydrogen phosphate](/img/structure/B13413057.png)
![[2R-[2alpha(S*),4beta]]-4-[[(2,2-Dimethyl-1-oxopropoxy)methoxy]carbonyl]-alpha-[[(hexahydro-1H-azepin-1-yl)methylene]amino]-5,5-dimethyl-2-thiazolidineacetic Acid](/img/structure/B13413066.png)
